molecular formula C8H18ClNO2 B13464084 (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride

(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride

Cat. No.: B13464084
M. Wt: 195.69 g/mol
InChI Key: FQUDUTNJFGEMPC-OGFXRTJISA-N
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Description

(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of hexanoic acid, featuring a methyl group and a methylamino group attached to the carbon chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride typically involves several steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 5-methylhexanoic acid.

    Amidation: The carboxylic acid group of 5-methylhexanoic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with methylamine (CH₃NH₂).

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Using automated reactors to handle large volumes of starting materials and reagents.

    Continuous Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.

    Crystallization: The final product is often purified by crystallization from an appropriate solvent to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by affecting the activity of neurotransmitters or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino-5-methyl-hexanoic acid: A similar compound with an amino group instead of a methylamino group.

    (S)-3-amino-4-methyl-pentanoic acid: Another related compound with a different carbon chain length and configuration.

Uniqueness

    Structural Differences: The presence of the methylamino group and the specific (3R) configuration make (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride unique.

    Functional Properties: These structural differences can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

(3R)-5-methyl-3-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9-3)5-8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H/t7-;/m1./s1

InChI Key

FQUDUTNJFGEMPC-OGFXRTJISA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC.Cl

Canonical SMILES

CC(C)CC(CC(=O)O)NC.Cl

Origin of Product

United States

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